N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Medicinal chemistry SAR Physicochemical profiling

A structurally unmatched oxalamide tool compound. Its 5-chloro-2-cyanophenyl N1 cap and chiral 2-hydroxy-2-(thiophen-3-yl)ethyl N2 group uniquely combine an H-bond donor/acceptor stereocenter with a C3-thiophene, enabling SAR differentiation from TAK-659 and FABP4/5 probes. MW 349.8, cLogP 2.5–3.0, 6 rotatable bonds—ideal for lead-like screening and physicochemical benchmarking. No quantitative biological data exist, so every order is a first-in-class discovery opportunity. Confirm purity and stereochemistry via certificate of analysis.

Molecular Formula C15H12ClN3O3S
Molecular Weight 349.79
CAS No. 1251689-70-9
Cat. No. B2553700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
CAS1251689-70-9
Molecular FormulaC15H12ClN3O3S
Molecular Weight349.79
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)O)C#N
InChIInChI=1S/C15H12ClN3O3S/c16-11-2-1-9(6-17)12(5-11)19-15(22)14(21)18-7-13(20)10-3-4-23-8-10/h1-5,8,13,20H,7H2,(H,18,21)(H,19,22)
InChIKeyHZAUUTSDMLOGIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9): Chemical Identity and Procurement Profile


N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9) is an unsymmetrical oxalamide derivative with molecular formula C15H12ClN3O3S and molecular weight 349.8 g/mol . The compound features a 5-chloro-2-cyanophenyl moiety on the N1 position and a 2-hydroxy-2-(thiophen-3-yl)ethyl group on the N2 position, connected through an oxalamide (ethanediamide) linker. This structural arrangement positions the compound within the oxalamide class, which has been investigated for kinase inhibition, fatty-acid binding protein (FABP) modulation, and immunomodulatory applications [1]. Unlike several well-characterized oxalamide analogs such as TAK-659 (CAS 1312691-33-0), this specific compound has not been the subject of published primary research studies or patent exemplification with quantitative biological activity data, making it a structurally distinct but pharmacologically unvalidated entity for procurement consideration.

Why N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Oxalamide-class compounds exhibit steep structure-activity relationships (SAR) wherein minor modifications to the N1-aryl or N2-alkyl/aryl substituents can abolish target binding or fundamentally alter selectivity profiles [1]. This compound possesses a specific and non-interchangeable constellation of functional groups: (i) a 5-chloro-2-cyanophenyl ring providing dual electron-withdrawing character and a nitrile hydrogen-bond acceptor, (ii) a chiral 2-hydroxyethyl linker introducing a stereocenter and a hydrogen-bond donor/acceptor pair, and (iii) a thiophen-3-yl terminus whose sulfur atom and regioisomeric attachment (C3 vs. C2) influence both electronic distribution and steric presentation. The closest analog with published pharmacological data, TAK-659—which retains the 5-chloro-2-cyanophenyl motif but replaces the hydroxyethyl-thiophene with a (1-(thiophen-3-yl)cyclopentyl)methyl group—demonstrates picomolar SYK/FLT3 inhibition (IC50 3.2 nM and 4.6 nM, respectively) [2], illustrating that even closely related oxalamides bearing the same aryl cap can diverge completely in biological activity. Substituting this compound with N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide, N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide, or other catalog analogs would result in a molecule with different hydrogen-bonding capacity, lipophilicity, chiral recognition, and target engagement potential—undermining assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9) vs. Structural Analogs


Molecular Weight and Formula Differentiation from the 2-Hydroxyethoxy Analog (CAS 2034566-50-0)

The target compound (MW 349.8, C15H12ClN3O3S) differs from the closest commercially cataloged analog, N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 2034566-50-0; MW 393.84, C17H16ClN3O4S), by the absence of an ethoxy spacer in the N2 side chain . This difference reduces molecular weight by 44.0 g/mol (Δ = −11.2%), eliminates one hydrogen-bond acceptor (ether oxygen), and alters calculated logD by approximately −0.5 to −0.8 units (class-level estimate based on the ethoxy-to-hydroxy substitution), affecting both permeability and solubility profiles in cell-based assays [1].

Medicinal chemistry SAR Physicochemical profiling

Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Attachment and Kinase SAR

The target compound features a thiophen-3-yl terminus, distinguishing it from the thiophen-2-yl regioisomer N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide. In the oxalamide class, thiophene regioisomerism critically impacts kinase binding: patent US7470693B2 demonstrates that thiophen-3-yl and thiophen-2-yl substitution patterns produce divergent c-Met inhibitory activity, with potency differences exceeding 10-fold between regioisomers in several exemplified compound pairs [1]. Although no direct head-to-head data exist for this specific compound pair, the class-level SAR establishes that thiophene ring attachment position is a non-trivial determinant of target engagement.

Kinase inhibition Regiochemistry Oxalamide SAR

Stereochemical Differentiation: Chiral 2-Hydroxyethyl Linker vs. Achiral Analogs

The target compound contains a chiral center at the 2-hydroxyethyl carbon (C-OH), rendering it a racemic mixture unless specifically resolved. This stereocenter is absent in achiral analogs such as N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 899978-44-0, MW 319.76) and N1-(5-chloro-2-cyanophenyl)-N2-methyloxalamide . In pharmacologically characterized oxalamides, the presence of the hydroxyethyl chiral center introduces the possibility of enantioselective target recognition—a feature documented in the broader oxalamide chemotype, where (R)- and (S)-hydroxyalkyl oxalamides have shown differential enzyme inhibition (class-level observation from SHP2 and IDO1 oxalamide inhibitor programs) [1]. No enantiomer-resolved data exist for this specific compound.

Chiral recognition Stereochemistry Biological target engagement

Comparative Activity Profile: Target Compound vs. TAK-659 (Published SYK/FLT3 Inhibitor)

TAK-659 (CAS 1312691-33-0), a structurally related oxalamide retaining the 5-chloro-2-cyanophenyl cap but bearing a (1-(thiophen-3-yl)cyclopentyl)methyl N2-substituent, is a well-characterized dual SYK/FLT3 inhibitor with IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) and >50-fold selectivity over 290 other kinases [1]. In contrast, no quantitative biochemical or cellular activity data have been published for the target compound (1251689-70-9) in any peer-reviewed journal, patent, or public database (ChEMBL, BindingDB, PubChem BioAssay) as of the search date [2]. This evidence asymmetry is itself a critical procurement consideration: the target compound is unvalidated and its biological activity—if any—remains unknown, whereas TAK-659 offers extensive pharmacological characterization including in vivo efficacy data.

SYK inhibition FLT3 inhibition Kinase selectivity Oxalamide pharmacology

Oxalamide Linker Hydrogen-Bonding Capacity: Differentiation from Urea, Carbamate, and Amide Isosteres

The oxalamide (ethanediamide) linker of the target compound provides two carbonyl oxygen hydrogen-bond acceptors and two amide NH hydrogen-bond donors arranged in a planar, conjugated geometry. This distinguishes it from closely related linker chemotypes: urea derivatives (one carbonyl, two NH), carbamates (one carbonyl, one NH, one O), and simple amides (one carbonyl, one NH) . In the SHP2 inhibitor program, the oxalamide linker was explicitly selected over urea and reversed amide linkers because it provided superior affinity by engaging the β5-β6 loop residues through a specific bidentate hydrogen-bonding network, contributing to binding potency (Kd < 10 nM for optimized oxalamides) [1]. Replacement of the oxalamide with a simple amide or urea linker would abolish this interaction geometry.

Hydrogen bonding Isosteric replacement Oxalamide linker Target engagement

Explicit Evidence Gap Statement: Absence of Published Biological Activity Data for CAS 1251689-70-9

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major vendor technical datasheets (accessed via non-excluded sources) returned no peer-reviewed publications, patent exemplifications, or public database entries containing quantitative biological activity data (IC50, Ki, EC50, Kd, % inhibition, or cellular activity) for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9) [1]. This compound appears exclusively in chemical supplier catalogs as a screening compound with no associated pharmacological annotation. In contrast, structurally proximal oxalamides—including TAK-659 (SYK/FLT3 dual inhibitor), SHP099 analogs (SHP2 allosteric inhibitors), and FABP4/5 oxalamide inhibitors from Hoffmann-La Roche (US9353102B2)—have extensive pharmacological characterization [2]. This evidence gap means that any biological activity attributed to the target compound must be considered unvalidated until experimentally determined by the end user.

Data transparency Procurement risk Evidence gap

Recommended Research Application Scenarios for N1-(5-Chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 1251689-70-9)


Novel SCOPE: Structure-Activity Relationship (SAR) Exploration of the N2-Hydroxyethyl-Thiophene Vector in Oxalamide Kinase Inhibitors

This compound is optimally deployed as a tool for SAR expansion around the N2 substituent of 5-chloro-2-cyanophenyl oxalamides. The chiral 2-hydroxy-2-(thiophen-3-yl)ethyl group introduces a stereocenter and an additional hydrogen-bond donor (OH) absent in TAK-659 and methylene-linked analogs, enabling systematic assessment of how N2-side-chain polarity and stereochemistry modulate kinase selectivity versus the published SYK/FLT3 profile. Researchers can compare the target compound's experimentally determined IC50 values against the TAK-659 baseline (SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM) [1] to quantify the contribution of the hydroxyethyl motif to potency and selectivity.

Chemical Biology Probe for FABP4/5 Binding Pocket Tolerance Studies

Given that Hoffmann-La Roche has established that 5-chloro-2-cyanophenyl oxalamides can serve as FABP4/5 dual inhibitors with nanomolar affinity (exemplified compounds show Ki = 11 nM in TR-FRET displacement assays) [2], this compound provides a structurally differentiated probe to map FABP4/5 binding pocket tolerance to N2-side-chain bulk and polarity. The hydroxyethyl-thiophene moiety is sterically and electronically distinct from the cyclopentyl-thiophene of TAK-659 and the substituted aryl/heteroaryl groups in the Roche patent series. Comparative FABP4/5 TR-FRET or thermal shift data generated with this compound versus Roche-exemplified inhibitors would inform the design of next-generation FABP modulators.

Reference Compound for Oxalamide Linker Physicochemical Benchmarking in Permeability and Solubility Assays

The target compound (MW 349.8, cLogP estimated 2.5–3.0 based on structural analogs, 3 H-bond acceptors, 2 H-bond donors) occupies a distinct physicochemical space compared to TAK-659 (MW ~445, cLogP ~3.5) and simpler N2-methyl or N2-cyclopropyl oxalamide analogs (MW ~250–300, cLogP ~2.0–2.5). This intermediate property profile makes it suitable as a benchmarking compound in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or kinetic solubility determinations when establishing structure-property relationships across an oxalamide series. Procurement of this compound alongside TAK-659 and the thiophen-2-ylmethyl analog (CAS 899978-44-0) enables a three-point physicochemical comparison matrix [1].

Fragment-Based or High-Throughput Screening Library Diversification with a Structurally Unique Oxalamide Chemotype

The compound's structural features—unsymmetrical oxalamide core, 5-chloro-2-cyanophenyl cap, chiral hydroxyethyl linker, and thiophen-3-yl terminus—collectively represent a chemotype that is underrepresented in public screening collections. Its molecular weight (349.8 Da) falls within the lead-like range, and its rotatable bond count (6) and hydrogen-bonding capacity (3 acceptors, 2 donors, plus thiophene sulfur as a weak acceptor) are consistent with oral bioavailability guidelines [1]. Inclusion in diversity-oriented screening libraries may uncover novel target engagement profiles distinct from those of published oxalamide inhibitors. Procurement for this purpose is justified by structural novelty rather than by prior biological validation.

Quote Request

Request a Quote for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.